Extended Human Elimination Half-Life (10 h) vs. Praziquantel (≤1.5 h) and Oxamniquine (~2 h)
Teroxalene hydrochloride demonstrates a significantly prolonged elimination half-life of approximately 10 hours in schistosome-infected humans [1]. This contrasts with praziquantel, which exhibits a half-life of 0.8–1.5 hours [2], and oxamniquine, with a half-life of ~2 hours [3]. The extended half-life suggests potential for less frequent dosing in chronic treatment models compared to these rapidly cleared alternatives [1][2][3].
| Evidence Dimension | Human elimination half-life (oral administration) |
|---|---|
| Target Compound Data | ~10 hours |
| Comparator Or Baseline | Praziquantel: 0.8–1.5 hours; Oxamniquine: ~2 hours |
| Quantified Difference | 6.7–12.5-fold longer than praziquantel; ~5-fold longer than oxamniquine |
| Conditions | Single oral dose in schistosome-infected humans (Teroxalene) [1]; single oral dose in healthy volunteers (Praziquantel) [2]; single oral dose in healthy volunteers (Oxamniquine) [3] |
Why This Matters
Longer half-life reduces dosing frequency requirements, a critical parameter for designing chronic infection models or veterinary treatment regimens.
- [1] Cardinal, E.V., et al. (1966). Absorption and excretion of 14C-labeled teroxalene hydrochloride in experimental animals and man. Toxicology and Applied Pharmacology, 8(1), 40-46. View Source
- [2] Biltricide (praziquantel) FDA Package Insert. Half-life: 0.8-1.5 hours. View Source
- [3] Kayumba, P.C., et al. (1990). Oxamniquine pharmacokinetics in healthy Kenyan African volunteers. East African Medical Journal, 67(11), 794-800. View Source
